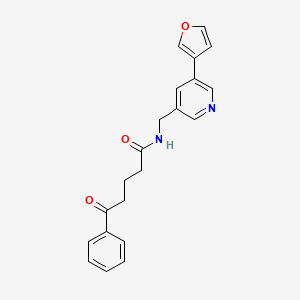

![molecular formula C24H19N3O2 B2602212 N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline CAS No. 313956-51-3](/img/structure/B2602212.png)

N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a chromene ring, and an aniline group .

Molecular Structure Analysis

The benzimidazole ring system is a fused aromatic ring that consists of a benzene ring fused to an imidazole ring. The chromene ring system consists of a benzene ring fused to a heterocyclic pyran ring .Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . They can also undergo electrophilic substitution reactions at the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents and their positions on the rings. In general, benzimidazole derivatives are relatively stable due to the aromaticity of the benzimidazole ring system .Aplicaciones Científicas De Investigación

Catalysis and Molecular Structures

Research has focused on synthesizing compounds with N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline as potential anticancer compounds, particularly Palladium(II) and Platinum(II) complexes. These compounds have been synthesized and structurally characterized using various physico-chemical techniques. The study involved theoretical calculations using density functional theory and natural bond orbital analysis to understand the nature of bonding in these complexes. These compounds displayed activity against multiple cancer cell lines comparable to cisplatin (Ghani & Mansour, 2011).

Anticancer Activity

New benzimidazole derivatives, including N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline, have been synthesized and evaluated for their anticancer potential. These compounds have shown promising results in vitro against cancer cells, particularly compound 2a, which demonstrated moderate cytotoxic effects towards HeLa cells (El‐Shekeil, Obeid & Al-Aghbari, 2012).

Application in Detection and Analysis

Compounds containing benzimidazole ligands, such as N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline, have been used in the development of methods for detecting and analyzing various compounds. For instance, they have been used in the improvement of separation and quantization of aromatic amines in consumer products detected by HPLC coupled to an electrochemical detector (Lizier & Zanoni, 2012).

Corrosion Inhibition

Synthesized benzimidazole derivatives have been studied for their inhibitory action against corrosion of steel in acidic solutions. These studies involve weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques. The compounds have shown high inhibition efficiency, indicating their potential as corrosion inhibitors (Yadav et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)-8-methoxy-N-(2-methylphenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c1-15-8-3-4-10-18(15)27-24-17(23-25-19-11-5-6-12-20(19)26-23)14-16-9-7-13-21(28-2)22(16)29-24/h3-14H,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIKCJPPIVFNFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2602130.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2602132.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2602136.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2602140.png)

![2-[1-(3-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2602143.png)

![N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2602144.png)

![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2602147.png)

![1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2602150.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2602151.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide](/img/structure/B2602152.png)